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Compound of Interest

Compound Name: Isoquinoline-1-carboxylic acid

Cat. No.: B182569 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the crystal structure of

isoquinoline-1-carboxylic acid, a molecule of significant interest in medicinal chemistry and

materials science. The information presented is based on the single-crystal X-ray diffraction

study published by Jing, Feng, Qin, Gu, and Zhang in Acta Crystallographica Section E in

2007. All crystallographic data is sourced from the Cambridge Crystallographic Data Centre

(CCDC) deposition number 654875.

Crystallographic Data Summary
The crystal structure of isoquinoline-1-carboxylic acid (C₁₀H₇NO₂) was determined by single-

crystal X-ray diffraction at a temperature of 153 K. The compound crystallizes in the triclinic

space group P-1 with three molecules in the asymmetric unit. These three independent

molecules are linked by O—H···N hydrogen bonds.

Table 1: Crystal Data and Structure Refinement Details
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Parameter Value

Empirical Formula C₁₀H₇NO₂

Formula Weight 173.17

Temperature 153(2) K

Wavelength 0.71073 Å

Crystal System Triclinic

Space Group P-1

Unit Cell Dimensions

a 8.3707 (6) Å

b 11.4103 (8) Å

c 12.1812 (9) Å

α 87.893 (1) °

β 82.112 (1) °

γ 72.894 (1) °

Volume 1096.39 (14) Å³

Z 6

Density (calculated) 1.572 Mg/m³

Absorption Coefficient 0.114 mm⁻¹

F(000) 540

Data Collection & Refinement

Theta range for data collection 2.16 to 27.50 °

Index ranges -10≤h≤10, -14≤k≤14, -15≤l≤15

Reflections collected 10074

Independent reflections 4983 [R(int) = 0.035]
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Completeness to theta = 27.50° 99.4 %

Data / restraints / parameters 4983 / 3 / 352

Goodness-of-fit on F² 1.043

Final R indices [I>2sigma(I)] R1 = 0.050, wR2 = 0.124

R indices (all data) R1 = 0.065, wR2 = 0.134

Largest diff. peak and hole 0.31 and -0.23 e.Å⁻³

Table 2: Selected Bond Lengths (Å)

Bond Molecule A Molecule B Molecule C

O1 - C10 1.258(2) 1.261(2) 1.257(2)

O2 - C10 1.272(2) 1.270(2) 1.275(2)

N1 - C1 1.319(2) 1.321(2) 1.323(2)

N1 - C9 1.365(2) 1.366(2) 1.365(2)

C1 - C10 1.516(2) 1.515(2) 1.516(2)

Table 3: Selected Bond Angles (°)

Angle Molecule A Molecule B Molecule C

O1 - C10 - O2 124.2(2) 124.3(2) 124.1(2)

O1 - C10 - C1 118.8(2) 118.7(2) 118.9(2)

O2 - C10 - C1 117.0(2) 117.0(2) 117.0(2)

N1 - C1 - C10 118.0(1) 117.9(1) 117.9(1)

C1 - N1 - C9 117.5(1) 117.4(1) 117.5(1)

Experimental Protocols
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Synthesis of Isoquinoline-1-carboxylic acid
The title compound was prepared following the procedure published by Padbury and Lindwall

in 1945. The synthesis involves the hydrolysis of 1-isoquinolinecarbonitrile.

Protocol:

Hydrolysis of 1-Isoquinolinecarbonitrile: A mixture of 1-isoquinolinecarbonitrile and a suitable

acidic or basic solution (e.g., aqueous sulfuric acid or sodium hydroxide) is refluxed.

Neutralization and Precipitation: After the reaction is complete, the solution is cooled and

neutralized. The isoquinoline-1-carboxylic acid precipitates out of the solution.

Purification: The crude product is collected by filtration, washed with water, and can be

further purified by recrystallization.

Crystal Growth
Colorless single crystals suitable for X-ray diffraction were obtained by recrystallization from

dimethylsulfoxide.

X-ray Data Collection and Structure Refinement
A suitable single crystal was mounted on a diffractometer. The crystallographic data were

collected using Mo Kα radiation. The structure was solved by direct methods and refined by

full-matrix least-squares on F². All O-bound H atoms were located in a difference Fourier map

and refined isotropically. The remaining H atoms were placed in calculated positions and

refined using a riding model.

Signaling Pathways and Experimental Workflows
The following diagram illustrates the general experimental workflow for determining the crystal

structure of a small molecule like isoquinoline-1-carboxylic acid.
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Refined Crystal Structure
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Calculate Interatomic Distances and Angles
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To cite this document: BenchChem. [Crystal Structure of Isoquinoline-1-carboxylic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b182569#crystal-structure-of-isoquinoline-1-
carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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